
hemoglobin Kurdistan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hemoglobin Kurdistan, also known as this compound, is a useful research compound. Its molecular formula is C10H15N. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to Hemoglobin Kurdistan
This compound, also referred to as Hb Kurdistan, is a structural variant of hemoglobin characterized by a mutation in the alpha chain of the hemoglobin molecule. Specifically, it involves a substitution at position 47 of the alpha chain where aspartic acid is replaced by tyrosine. This variant has been primarily studied in Kurdish populations, particularly in the context of thalassemia and other hemoglobinopathies. Understanding the applications and implications of this hemoglobin variant is crucial for both clinical and genetic research.
Genetic Background
The mutation responsible for this compound is located in the HBA2 gene, which encodes the alpha globin subunit of hemoglobin. The presence of this variant has been documented in individuals with beta-thalassemia, indicating a potential interaction between different hemoglobin variants within affected populations .
Clinical Implications
Research indicates that Hb Kurdistan is clinically silent; however, it may have implications for individuals who are double heterozygotes for beta-thalassemia. In such cases, the presence of Hb Kurdistan could influence the severity of anemia and overall clinical outcomes .
Thalassemia Research
This compound plays a significant role in understanding thalassemia, particularly in Kurdish populations where thalassemia is prevalent. Studies have shown that individuals with this variant may exhibit different clinical phenotypes compared to those with other hemoglobinopathies. The identification of Hb Kurdistan can aid in genetic counseling and management strategies for patients with thalassemia .
Quality of Life Studies
Research assessing the health-related quality of life (HRQoL) among patients with thalassemia in Iraqi Kurdistan has highlighted the impact of various hemoglobinopathies on patient well-being. Factors such as age and serum ferritin levels have been identified as significant predictors affecting HRQoL, emphasizing the need for tailored management approaches for patients with Hb Kurdistan .
Epidemiological Studies
Epidemiological studies focusing on the prevalence of iron deficiency anemia and other hematological disorders in the Kurdistan region have underscored the importance of identifying hemoglobin variants like Hb Kurdistan. These studies provide insights into public health challenges and inform strategies for screening and prevention .
Case Study 1: Prevalence of Hemoglobinopathies
A study conducted in Erbil aimed to estimate the prevalence of various hemoglobinopathies, including Hb Kurdistan. Data collected from local health centers indicated that a significant proportion of the population carries different hemoglobin variants, which has implications for public health initiatives aimed at managing these conditions .
Case Study 2: Clinical Outcomes in Thalassemia Patients
A cohort study involving patients with beta-thalassemia who also carry Hb Kurdistan revealed varied clinical outcomes based on the presence of this variant. The findings suggested that while Hb Kurdistan is generally benign, its interaction with beta-thalassemia mutations could influence treatment responses and transfusion needs .
Data Overview
Q & A
Basic Research Questions
Q. What methodologies are recommended for identifying and confirming the presence of hemoglobin Kurdistan in clinical samples?
Answer: this compound can be identified using high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for initial screening. Confirmatory tests should include DNA sequencing to detect the specific β-globin gene mutation (HBB: c.315+1G>A). For clinical validation, ensure samples are labeled with patient identifiers (NHS/hospital numbers) and accompanied by detailed clinical history to contextualize findings .
Q. What hematological parameters should be monitored in patients with this compound to assess clinical significance?
Answer: Key parameters include:
- Hemoglobin electrophoresis to quantify variant proportions.
- Complete blood count (CBC) with red cell indices (MCV, MCH) to detect microcytic anemia.
- Iron studies (ferritin, TIBC) to rule out iron-deficiency anemia, which may mask hemoglobinopathy phenotypes.
Standardize data collection using validated questionnaires to ensure consistency in clinical reporting .
Q. How does this compound differ phenotypically from other β-globin chain variants (e.g., HbS, HbC)?
Answer: Unlike HbS (sickle cell) or HbC, this compound is a silent carrier state under heterozygous conditions but may cause β-thalassemia intermedia in compound heterozygotes. Use flow cytometry to assess red cell membrane stability and oxygen dissociation curves to evaluate functional impacts. Comparative studies should include ethnically matched controls to account for regional genetic diversity .
Advanced Research Questions
Q. What experimental designs are optimal for studying the molecular mechanisms of this compound-associated β-thalassemia?
Answer:
- In vitro models : Transfect HBB mutant constructs into erythroid progenitor cells (e.g., K562 cells) to study mRNA splicing defects.
- Cohort studies : Recruit compound heterozygotes (e.g., Hb Kurdistan/β-thalassemia) and use next-generation sequencing (NGS) to correlate genotype-phenotype relationships.
- Longitudinal data : Track patients for 5+ years to monitor complications (e.g., splenomegaly, transfusion dependence). Ensure protocols adhere to ethical guidelines for human participants, including restricted data access and informed consent in local languages .
Q. How can researchers resolve contradictory data on the prevalence of this compound across studies?
Answer: Discrepancies often arise from:
- Sampling bias : Overrepresentation of specific ethnic subgroups.
- Diagnostic variability : Inconsistent use of HPLC vs. genetic testing.
Methodological solutions : - Perform meta-analyses with stratification by geographic region (e.g., Kurdistan vs. non-Kurdistan populations).
- Use GIS mapping to correlate prevalence with environmental factors (e.g., malaria endemicity). Reference spatial analysis frameworks from studies in Zakho, Iraq, for methodological rigor .
Q. What advanced techniques are available to study the structural stability of this compound?
Answer:
- X-ray crystallography or cryo-EM to resolve 3D structures and identify destabilized regions in the β-globin chain.
- Molecular dynamics simulations to predict thermodynamic impacts of the c.315+1G>A mutation on protein folding.
Cross-validate findings with mass spectrometry to detect post-translational modifications .
Q. Methodological and Ethical Considerations
Q. How should researchers design surveys to collect demographic and clinical data on this compound in resource-limited settings?
Answer:
- Use standardized questionnaires with closed-ended questions to minimize interviewer bias.
- Train field staff to handle sensitive topics (e.g., consanguinity) using scripts approved by ethics boards.
- Validate instruments through pilot testing in local languages (e.g., Kurdish dialects) before full deployment .
Q. What strategies ensure reproducibility in hemoglobinopathy research?
Answer:
- Pre-analytical controls : Standardize sample collection tubes (EDTA for DNA, heparin for RNA).
- Data transparency : Share protocols via repositories like Zenodo, with detailed reagent lot numbers and instrument calibration records.
- Collaborative networks : Align with regional consortia (e.g., Kurdistan University of Medical Sciences) to harmonize methodologies .
Q. Data Presentation and Publication Guidelines
- Tables : Include comparative data on Hb Kurdistan vs. other variants (Table 1).
- References : Follow the Harvard author-date system for citations (e.g., Shaabanpour et al., 2019).
- Ethics : Disclose conflicts of interest and obtain permissions for republishing clinical images .
Table 1: Comparative Hematological Profiles of Hemoglobin Variants
Parameter | HbA (Normal) | Hb Kurdistan | HbS |
---|---|---|---|
Electrophoresis | 95-98% | 5-10% | 20-40% |
MCV (fL) | 80-100 | 70-85 | 60-80 |
Clinical Phenotype | None | Asymptomatic | Vaso-occlusive crises |
Propiedades
Número CAS |
155328-28-2 |
---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
0 |
Sinónimos |
hemoglobin Kurdistan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.